molecular formula C31H20BrN B11121806 4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine

4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine

Cat. No.: B11121806
M. Wt: 486.4 g/mol
InChI Key: FSGNKMBWPXSIJJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromophenyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine is unique due to its combination of bromophenyl and naphthyl groups attached to a pyridine ring. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C31H20BrN

Molecular Weight

486.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2,6-dinaphthalen-2-ylpyridine

InChI

InChI=1S/C31H20BrN/c32-29-15-13-23(14-16-29)28-19-30(26-11-9-21-5-1-3-7-24(21)17-26)33-31(20-28)27-12-10-22-6-2-4-8-25(22)18-27/h1-20H

InChI Key

FSGNKMBWPXSIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br

Origin of Product

United States

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